

Spectroscopic Data of 2-Propylcyclobutanone: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2-Propylcyclobutanone

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This guide provides an in-depth analysis of the predicted spectroscopic data for **2-propylcyclobutanone**. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the compound's structural features as elucidated by infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (^1H and ^{13}C), and mass spectrometry (MS). While experimental data for this specific molecule is not readily available in public databases, this guide leverages established spectroscopic principles and data from analogous compounds to provide a robust predictive analysis.

Introduction

2-Propylcyclobutanone is a cyclic ketone with the molecular formula $\text{C}_7\text{H}_{12}\text{O}$ and a molecular weight of 112.17 g/mol.[1] Its structure, featuring a strained four-membered ring and a propyl substituent, gives rise to unique spectroscopic characteristics. Understanding these characteristics is crucial for its identification, characterization, and utilization in various chemical syntheses.[2] The inherent ring strain in the cyclobutane moiety significantly influences the vibrational frequency of the carbonyl group in IR spectroscopy and the chemical shifts of the ring carbons and protons in NMR spectroscopy.[2][3] This guide will systematically dissect the predicted spectroscopic data, offering insights into the structural nuances of this molecule.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the atoms in **2-propylcyclobutanone** are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.

Figure 1. Molecular structure and atom numbering of **2-propylcyclobutanone**.

Infrared (IR) Spectroscopy

The IR spectrum of a molecule provides information about the functional groups present. For **2-propylcyclobutanone**, the most characteristic absorption will be that of the carbonyl (C=O) group.

Predicted IR Absorption Data

Functional Group	Predicted Absorption (cm ⁻¹)	Intensity
C=O (Ketone, cyclobutanone)	~1785	Strong
C-H (sp ³ Aliphatic)	2850-3000	Medium-Strong
CH ₂ Bend	~1465	Medium
CH ₃ Bend	~1375	Medium

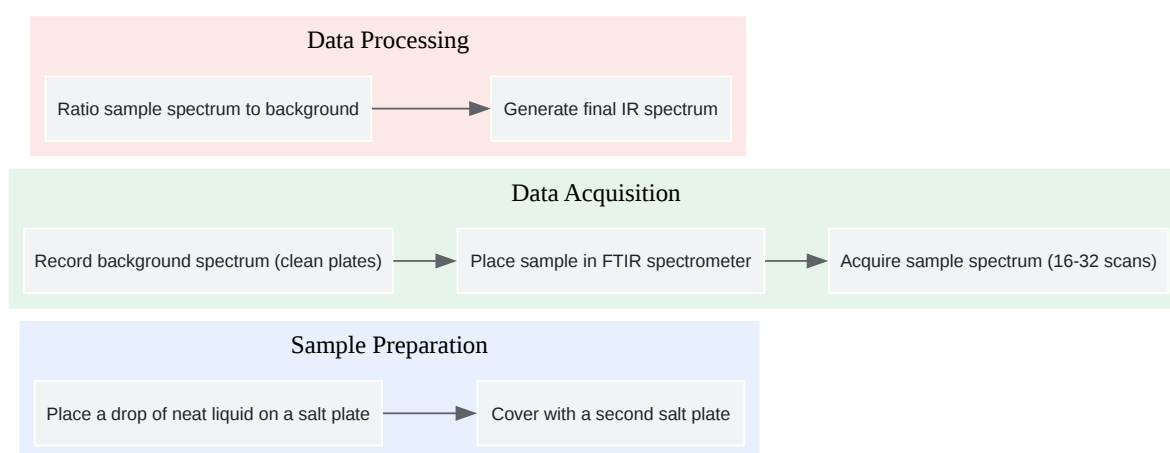
Interpretation of the Predicted IR Spectrum

The most diagnostic peak in the predicted IR spectrum of **2-propylcyclobutanone** is the carbonyl stretch. For saturated acyclic ketones, this absorption typically appears around 1715 cm⁻¹.^{[4][5]} However, the inclusion of the carbonyl group within a strained four-membered ring significantly increases the frequency of this vibration. The ring strain in cyclobutanone forces more s-character into the exocyclic C-C bonds of the carbonyl carbon, which in turn increases the force constant of the C=O bond, shifting its absorption to a higher wavenumber. Cyclobutanone itself exhibits a C=O stretch at approximately 1785 cm⁻¹.^[2] Therefore, a strong absorption band around this value is expected for **2-propylcyclobutanone**.

The spectrum will also display characteristic C-H stretching vibrations in the 2850-3000 cm⁻¹ region, corresponding to the sp³-hybridized carbons of the propyl group and the cyclobutane ring.^[4] Additionally, bending vibrations for the CH₂ and CH₃ groups are anticipated around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.

Experimental Protocol: Acquiring an IR Spectrum

- Sample Preparation: For a liquid sample like **2-propylcyclobutanone**, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrument Setup:
 - Use a Fourier Transform Infrared (FTIR) spectrometer.
 - Collect a background spectrum of the clean, empty salt plates. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrument-related absorptions.
- Sample Analysis:
 - Place the prepared sample in the spectrometer's sample compartment.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.



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Figure 2. Workflow for acquiring an IR spectrum of a liquid sample.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms in a molecule.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton(s)	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H2	~3.0-3.4	m	-
H3	~1.8-2.2	m	-
H4	~2.3-2.7	m	-
H5'	~1.3-1.7	m	-
H6'	~1.2-1.5	m	-
H7'	~0.9	t	~7

Interpretation of the Predicted ¹H NMR Spectrum

The protons on the cyclobutane ring (H2, H3, and H4) are expected to resonate in a complex, overlapping region of the spectrum. The proton at the α-position (H2), being adjacent to the electron-withdrawing carbonyl group, will be the most deshielded of the ring protons, with a predicted chemical shift in the range of 3.0-3.4 ppm.^{[6][7]} The protons on C3 and C4 will be further upfield. Due to the puckered nature of the cyclobutane ring and the presence of a chiral center at C2, the protons on C3 and C4 are diastereotopic and will likely exhibit complex splitting patterns due to both geminal and vicinal coupling.

The protons of the propyl group will show more predictable patterns. The terminal methyl group (H7') is expected to appear as a triplet around 0.9 ppm due to coupling with the adjacent methylene group (H6'). The methylene protons of the propyl chain (H5' and H6') will likely appear as complex multiplets in the upfield region of the spectrum (1.2-1.7 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Chemical Shifts

Carbon	Predicted Chemical Shift (δ, ppm)
C1 (C=O)	~205-220
C2	~55-65
C3	~20-30
C4	~40-50
C5'	~30-40
C6'	~18-25
C7'	~14

Interpretation of the Predicted ¹³C NMR Spectrum

The most downfield signal in the ¹³C NMR spectrum will be that of the carbonyl carbon (C1), which is highly deshielded and predicted to appear in the 205-220 ppm range.^{[8][9]} This is a characteristic chemical shift for ketone carbonyl carbons. The carbon atom bearing the propyl group (C2) will also be significantly downfield due to the deshielding effect of the adjacent carbonyl group, with an expected chemical shift of 55-65 ppm. The other two carbons of the cyclobutane ring (C3 and C4) will resonate further upfield. The carbons of the propyl chain (C5', C6', and C7') will appear in the typical aliphatic region of the spectrum, with the terminal methyl carbon (C7') being the most upfield signal at approximately 14 ppm.

Experimental Protocol: Acquiring NMR Spectra

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-propylcyclobutanone** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

- Instrument Setup:
 - Place the NMR tube in the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
- ^1H NMR Acquisition:
 - Set the appropriate spectral width and acquisition time.
 - Apply a 90° pulse and acquire the free induction decay (FID).
 - Typically, 8 to 16 scans are sufficient.
- ^{13}C NMR Acquisition:
 - Switch the probe to the ^{13}C frequency.
 - Use a broadband proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
 - A larger number of scans (e.g., 128 or more) is usually required due to the low natural abundance of ^{13}C .
- Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. Phase and baseline correct the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation.

Predicted Mass Spectrum Fragmentation

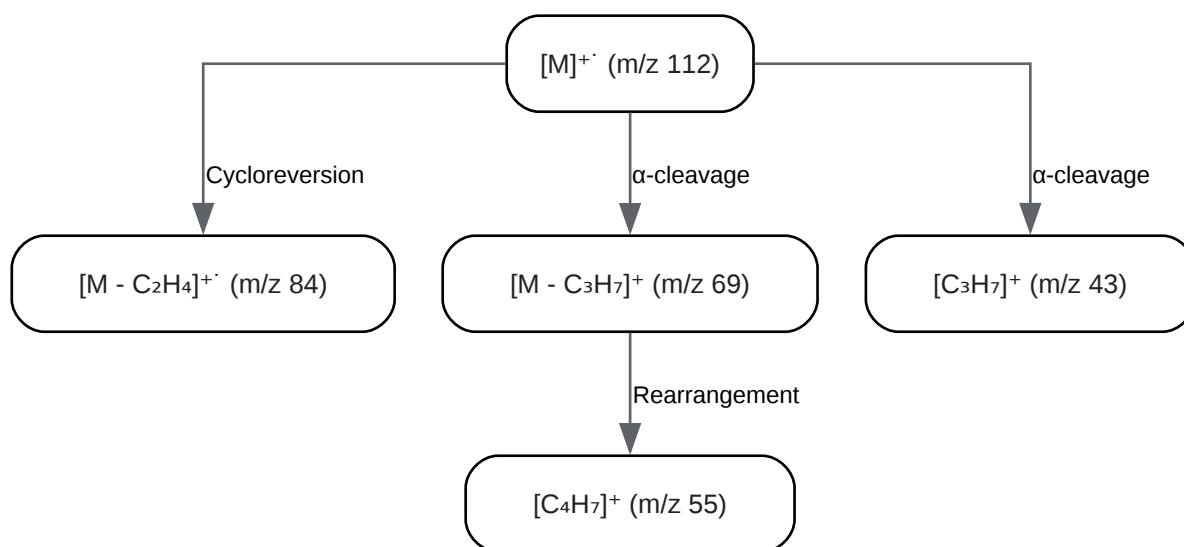
m/z	Predicted Identity
112	$[M]^+$ (Molecular Ion)
84	$[M - C_2H_4]^+$
83	$[M - C_2H_5]^+$
70	$[M - C_3H_6]^+$
69	$[M - C_3H_7]^+$
55	$[C_4H_7]^+$
43	$[C_3H_7]^+$ (Propyl cation) or $[CH_3CO]^+$
42	$[C_3H_6]^+$ or $[C_2H_2O]^+\bullet$

Interpretation of the Predicted Mass Spectrum

The molecular ion peak ($[M]^+$) for **2-propylcyclobutanone** is expected at m/z 112, corresponding to its molecular weight.^[1] Cyclic ketones are known to undergo characteristic fragmentation pathways.^{[10][11]} One common fragmentation for cyclobutanones is the loss of ethene (C_2H_4 , 28 Da) via a cycloreversion reaction, which would lead to a peak at m/z 84.

Alpha-cleavage, the cleavage of a bond adjacent to the carbonyl group, is a dominant fragmentation pathway for ketones.^[12] Cleavage of the C1-C2 bond followed by the loss of the propyl radical ($C_3H_7\bullet$, 43 Da) would result in a fragment at m/z 69. Alternatively, cleavage of the C2-C5' bond would lead to the loss of an ethyl radical ($C_2H_5\bullet$, 29 Da) from the propyl side chain after rearrangement, giving a fragment at m/z 83. The propyl cation itself may be observed at m/z 43.

Another important fragmentation pathway for cyclic ketones involves the loss of CO (28 Da) after initial ring-opening, although this is sometimes less favorable than other pathways. A McLafferty rearrangement is also possible if a gamma-hydrogen can be transferred to the carbonyl oxygen.



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Figure 3. Predicted major fragmentation pathways of **2-propylcyclobutanone**.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of **2-propylcyclobutanone**. The analysis, grounded in fundamental spectroscopic principles and comparisons with analogous structures, offers a solid framework for the identification and characterization of this compound. The predicted data highlights the significant influence of the strained cyclobutane ring on the spectroscopic properties, particularly the high-frequency carbonyl stretch in the IR spectrum and the chemical shifts of the ring atoms in the NMR spectra. The outlined experimental protocols provide a practical guide for researchers seeking to acquire and interpret the spectroscopic data for this and related molecules.

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